Fluperolone

Description

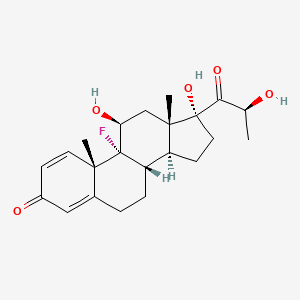

Structure

2D Structure

3D Structure

Properties

CAS No. |

3841-11-0 |

|---|---|

Molecular Formula |

C22H29FO5 |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-[(2S)-2-hydroxypropanoyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29FO5/c1-12(24)18(27)21(28)9-7-15-16-5-4-13-10-14(25)6-8-19(13,2)22(16,23)17(26)11-20(15,21)3/h6,8,10,12,15-17,24,26,28H,4-5,7,9,11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 |

InChI Key |

SLVCCRYLKTYUQP-DVTGEIKXSA-N |

SMILES |

CC(C(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O |

Isomeric SMILES |

C[C@@H](C(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)O |

Canonical SMILES |

CC(C(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O |

Other CAS No. |

3841-11-0 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Fluperolone

Pioneering Synthetic Routes to the Fluperolone Core Structure

Early syntheses of corticosteroids, including those structurally related to this compound, often commenced from readily available natural products like steroidal sapogenins, such as diosgenin. researchgate.net The marketed form of this compound is typically its ester, this compound acetate (B1210297). wikipedia.org

Key Precursors and Reaction Pathways

The industrial synthesis of corticosteroids is a multi-step process that combines chemical and biotechnological methods. researchgate.net A plausible early synthetic pathway for this compound acetate involves starting with a related, more accessible corticosteroid and introducing the necessary functional groups. One documented approach involves the synthesis via a 9α-fluorine substitution by reacting prednisolone (B192156) 21-aldehyde with diazomethane. lipidbank.jp This key step introduces the methyl group at the C21 position, a distinguishing feature of this compound's side chain. The final step would involve the acetylation of the C21-hydroxyl group to yield this compound acetate. lipidbank.jp

The introduction of the crucial 9α-fluoro group, a common feature in many potent corticosteroids, is a well-established transformation. It often proceeds via an intermediate, such as a 9β,11β-epoxide, which is subsequently opened with a fluorine source like hydrogen fluoride (B91410) (HF) in pyridine. chemicalbook.com This reaction establishes the key fluorine atom and the 11β-hydroxyl group.

Challenges in Early-Stage Synthesis

The synthesis of complex molecules like fluorinated steroids presented significant challenges in its early stages. numberanalytics.com A primary difficulty was achieving high regioselectivity and stereoselectivity. numberanalytics.com For instance, introducing the fluorine atom at the correct position (regioselectivity) and with the correct spatial orientation (stereoselectivity) without affecting other sensitive parts of the molecule was a major hurdle.

Modern Synthetic Strategies and Innovations

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods applicable to the synthesis of complex steroids like this compound. These strategies focus on improving selectivity, reducing waste, and enhancing safety.

Stereoselective Synthesis Approaches

The intricate stereochemistry of the steroid nucleus, with its multiple chiral centers, demands precise control during synthesis. Modern methods for the synthesis of fluorinated corticosteroids emphasize highly stereoselective reactions. numberanalytics.comgoogle.com

Key strategies include:

Substrate Control: Utilizing the existing stereochemistry of the steroid starting material to direct the outcome of subsequent reactions.

Chiral Reagents: The use of modern, selective fluorinating agents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), allows for highly stereospecific fluorination under milder conditions than those used in traditional methods. google.comgoogle.com These reagents are known to favor the introduction of the fluorine atom at specific positions, such as the 6α-position in certain steroid enol esters. google.comgoogle.com

Catalytic Asymmetric Synthesis: The development of chiral catalysts that can facilitate enantioselective and diastereoselective transformations is a cornerstone of modern synthesis, allowing for the construction of specific stereoisomers.

For fluorinated steroids, controlling the stereochemistry is critical for biological activity. numberanalytics.com For example, methods have been developed for the stereoselective synthesis of steroidal 3-fluoroderivatives from corresponding tosylates, resulting in an inversion of configuration at the C-3 position, which is characteristic of an SN2 reaction. cas.cz

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to create more sustainable and environmentally friendly processes. For a molecule like this compound, this involves several key considerations:

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of a parent drug like this compound are undertaken to improve its physicochemical properties or to modulate its biological activity. nih.gov A common strategy is the creation of prodrugs, such as esters, to enhance delivery or solubility.

This compound acetate, the 21-acetate ester of this compound, is the most common derivative and has been marketed for topical use. wikipedia.orggenome.jp The synthesis of such an ester is typically a straightforward reaction involving the treatment of the parent alcohol (this compound) with an acylating agent like acetic anhydride (B1165640) or acetyl chloride.

The design of other corticosteroid analogues often involves modification at several key positions:

Esterification: Creating different esters at the C17 or C21 hydroxyl groups can alter the lipophilicity and, consequently, the absorption and distribution of the drug. researchgate.net

Halogenation: Introducing or changing halogen atoms at positions like C6 or C9 can significantly impact anti-inflammatory potency. Methods for the stereoselective synthesis of 6α-fluoro corticosteroids are well-developed. google.comgoogle.com

Modifications of the Steroid Skeleton: Introducing additional substituents, such as a 16-methyl group, is a known strategy to modify activity. acs.org More complex modifications, such as the synthesis of C19-hydroxylated analogues of corticosteroids, have also been explored to generate novel compounds. acs.org

These synthetic modifications aim to enhance therapeutic efficacy while potentially minimizing the adverse effects associated with systemic corticosteroid use. nih.gov

Introduction of Fluorine Atoms and their Positional Impact

The introduction of fluorine atoms into the steroid structure is a key strategy in the development of potent glucocorticoids like this compound. ontosight.aigoogle.com Fluorination can significantly alter the electronic properties, metabolic stability, and receptor binding affinity of the molecule. numberanalytics.comresearchgate.net

The position of the fluorine atom is critical to its effect on the compound's activity. In many fluorinated corticosteroids, the fluorine atom is placed at the 9α-position. acs.org This specific placement often leads to a dramatic increase in glucocorticoid activity. The high electronegativity of fluorine can modify the electron distribution within the molecule, which in turn affects its interaction with the glucocorticoid receptor. researchgate.net The C-F bond is also the strongest bond that carbon can form, which often increases the metabolic stability of these pharmaceuticals. acs.org

Research on other fluorinated steroids has shown that introducing fluorine at the site of metabolism, such as positions 17 or 21, can block hydroxylation reactions catalyzed by enzymes like CYP17A1 and CYP21A2. nih.gov This blockage can redirect the metabolic pathways of the steroid. nih.gov While specific studies on the precise positional impact of fluorine in this compound are not detailed in the provided results, the general principles of steroid fluorination suggest that the location of the fluorine atom in this compound is a key determinant of its potency. ontosight.aigoogle.com

Table 1: Effects of Fluorine Substitution on Steroid Properties

| Property | Effect of Fluorination | Reference |

| Lipophilicity | Can increase, affecting cell membrane crossing. | numberanalytics.com |

| Metabolic Stability | Can improve by reducing susceptibility to enzymatic degradation. | numberanalytics.com |

| Receptor Binding Affinity | Can be altered, impacting biological activity. | numberanalytics.com |

| Electron Distribution | Modified due to fluorine's high electronegativity. | researchgate.net |

Modifications at the 17-Position (e.g., Lactoyl Group)

The 17-position of the steroid nucleus is a common site for chemical modification to influence the activity and duration of action of corticosteroids. This compound itself is characterized by a 17α-hydroxy group and a 17-acetyl group which is part of a (2S)-2-hydroxypropanoyl group. wikipedia.org This is a type of lactoyl group.

The synthesis of derivatives at the 17-position often starts from 17α-hydroxyprogesterone or similar intermediates. ontosight.ainih.govgoogle.com For instance, the introduction of an acetate group at the 17-position to form a 17-acetate ester is a well-established modification. wikipedia.org In the case of this compound, the presence of the lactoyl group is a distinguishing feature. The synthesis of such a side chain involves specific reactions to build the hydroxypropanoyl moiety at the 17-position of the steroid core. While the exact synthetic route for this compound's side chain is not detailed in the provided results, it would likely involve the reaction of a 17-hydroxy intermediate with a suitable lactoyl-containing reagent.

Exploration of Ester and Ether Derivatives

The hydroxyl groups of steroids, including those on this compound, can be converted to esters and ethers to modify their physicochemical properties. googleapis.comagc.gov.sgchemistrysteps.com

Ester Derivatives: Esterification is a common strategy to create prodrugs with altered solubility and pharmacokinetic profiles. chemistrysteps.com The hydroxyl groups of a steroid can be reacted with acid anhydrides or acid chlorides in the presence of a base to form ester derivatives. chemistrysteps.com For example, this compound acetate is a known ester derivative of this compound that has been marketed. wikipedia.orgncats.io

Ether Derivatives: The formation of ether derivatives is another approach to modify steroidal compounds. googleapis.comchemistrysteps.com The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a standard method for preparing ethers. chemistrysteps.com For carbohydrates, which also contain multiple hydroxyl groups, a mild base like silver oxide is often used to avoid undesired side reactions. chemistrysteps.com While specific ether derivatives of this compound are not detailed, this synthetic strategy is a viable option for creating new analogs. googleapis.com

Table 2: Comparison of Ester and Ether Functional Groups

| Feature | Ester | Ether | Reference |

| Structure | Contains a carbonyl group (C=O) bonded to an oxygen atom. | Contains an oxygen atom single-bonded to two carbon atoms. | vedantu.combyjus.com |

| Precursor | Derived from a carboxylic acid. | Derived from an alcohol. | byjus.com |

| General Formula | R-COO-R' | R-O-R' | vedantu.com |

Novel Conjugates and Hybrid Molecules

The development of novel drug candidates increasingly involves the creation of hybrid molecules or conjugates, where two or more pharmacophores are linked together. mdpi.comrsc.org This approach aims to achieve synergistic effects, improve targeting, or overcome drug resistance. rsc.orgnih.gov

In the context of steroids, this could involve linking this compound to another active molecule. nih.gov The design of these hybrid molecules requires careful consideration of the linker used to connect the two moieties, as it can influence the stability and release of the individual components. nih.govnih.gov While specific conjugates or hybrid molecules of this compound are not described in the provided results, the general concept of molecular hybridization is a promising area for the future development of more effective therapeutics. mdpi.comrsc.org

Characterization of Synthetic Intermediates and Final Compounds

The synthesis of this compound and its derivatives requires careful characterization of all intermediates and the final products to ensure their identity and purity. google.comcore.ac.uk A variety of analytical techniques are employed for this purpose.

Spectroscopic methods are fundamental to structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the carbon-hydrogen framework of the molecule. nih.gov For example, in the characterization of hydroxy derivatives of progesterone (B1679170), the appearance of new signals in the ¹H NMR spectrum can indicate the introduction of a hydroxyl group, and their chemical shifts can help determine their position. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compounds and can provide information about their structure through fragmentation patterns.

Spectroscopic analysis such as UV-Vis spectroscopy can be used to characterize products, as demonstrated in the modification of cellulose (B213188) acetate. researchgate.net

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the synthesized compounds and for separating mixtures. google.com

For solid compounds, techniques like X-ray crystallography can provide definitive information about the three-dimensional structure of the molecule.

Molecular and Cellular Pharmacology of Fluperolone

Elucidation of Glucocorticoid Receptor (GR) Binding Affinity and Kinetics

The initial step in glucocorticoid action is the binding of the ligand to the GR. The affinity and kinetics of this binding are critical determinants of the compound's potency and duration of action. While Fluperolone is recognized as a glucocorticoid receptor agonist, specific quantitative data on its binding characteristics are not extensively available in peer-reviewed scientific literature. genome.jpdrugbank.com For comparison, detailed kinetic studies and binding assays have been published for other glucocorticoids like fluticasone (B1203827) propionate (B1217596) and dexamethasone (B1670325). wikipedia.org

Competitive Binding Assays in Cellular Systems

Competitive binding assays are standard in vitro methods used to determine the relative affinity of a compound for a receptor. googleapis.com In these assays, a radiolabeled or fluorescently-tagged glucocorticoid of known affinity is incubated with the GR in the presence of varying concentrations of the unlabeled test compound, such as this compound. The ability of the test compound to displace the labeled ligand provides a measure of its own binding affinity, often expressed as an IC50 (the concentration at which 50% of the labeled ligand is displaced) or a Ki (inhibition constant).

While some patent literature includes this compound acetate (B1210297) in lists of compounds that bind to the glucocorticoid receptor, specific IC50 or Ki values from competitive binding assays for this compound are not provided in these documents or other publicly available scientific studies. googleapis.com

Table 1: Glucocorticoid Receptor Binding Affinity for Selected Corticosteroids

| Compound | Receptor Source | Radioligand | Ki (nM) | Relative Receptor Affinity (RRA) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Dexamethasone | Human lung | [³H]Dexamethasone | 9.36 | 100 |

| Fluticasone Propionate | Human lung | [³H]Dexamethasone | 0.49 | 1910 |

| Budesonide | Human lung | [³H]Dexamethasone | Data not available | 855 |

This table is for illustrative purposes. Data for Dexamethasone, Fluticasone Propionate, and Budesonide are derived from published studies for comparison. wikipedia.orgbendola.com Specific binding affinity data for this compound is not available in the cited sources.

Biophysical Characterization of Ligand-Receptor Interactions

Biophysical techniques such as X-ray crystallography and surface plasmon resonance (SPR) provide detailed insights into the molecular interactions between a ligand and its receptor. These methods can reveal the specific amino acid residues involved in binding, the conformational changes induced in the receptor upon binding, and the real-time kinetics of the association and dissociation of the ligand-receptor complex.

Currently, there are no published studies in the public domain that provide a biophysical characterization of the interaction between this compound and the glucocorticoid receptor.

Mechanisms of GR Activation and Nuclear Translocation

The general mechanism of GR activation and nuclear translocation is a well-established multi-step process for glucocorticoids. youtube.com In its inactive state, the GR resides primarily in the cytoplasm as part of a large multi-protein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins. nih.gov

Upon binding of a glucocorticoid ligand like this compound, the GR undergoes a conformational change. This change leads to the dissociation of the chaperone proteins. youtube.com The activated ligand-receptor complex then unmasks its nuclear localization signals (NLS), allowing it to be actively transported from the cytoplasm into the nucleus through the nuclear pore complex. nih.govdrugbank.com Once inside the nucleus, the GR complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs) to modulate gene transcription. ontosight.ai While this is the accepted pathway for this class of drugs, specific studies detailing the kinetics or any unique features of this compound-induced GR activation and translocation are not available.

Transcriptional Modulation and Gene Expression Profiling

The ultimate mechanism of glucocorticoid action is the alteration of gene expression. wikipedia.orgbendola.com This transcriptional modulation is responsible for the wide range of physiological and therapeutic effects of these compounds.

Identification of Differentially Expressed Genes

Gene expression profiling, using techniques like DNA microarrays or RNA-sequencing (RNA-seq), allows for the simultaneous measurement of the expression levels of thousands of genes. bendola.com This powerful approach can identify the specific set of genes that are either up-regulated (transactivated) or down-regulated (transrepressed) by a glucocorticoid.

A comprehensive gene expression profile for cells or tissues treated with this compound has not been published in the scientific literature. Therefore, a specific list of differentially expressed genes modulated by this compound is not currently available.

Regulation of Anti-inflammatory Gene Networks (e.g., NF-κB Pathway Inhibition)

A primary therapeutic effect of glucocorticoids is their potent anti-inflammatory activity, which is largely achieved through the repression of pro-inflammatory gene networks. wikipedia.org One of the most critical targets is the transcription factor Nuclear Factor-kappa B (NF-κB). wikipedia.org In its active state, NF-κB drives the expression of numerous genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

Activated GR can interfere with the NF-κB signaling pathway through several mechanisms, a process known as transrepression. The GR can directly bind to NF-κB proteins, preventing them from binding to their target DNA sequences. This "tethering" mechanism is a key component of glucocorticoid-mediated anti-inflammation. youtube.com As a glucocorticoid, this compound is presumed to exert its anti-inflammatory effects through this and other related pathways. ontosight.ai However, specific studies that demonstrate and quantify the inhibitory effect of this compound on the NF-κB pathway or other anti-inflammatory gene networks are absent from the available literature.

Effects on Immunomodulatory Gene Expression

This compound, as a glucocorticoid, is understood to exert its effects primarily through genomic mechanisms mediated by intracellular glucocorticoid receptors (GR). google.com Upon binding to this compound, the GR translocates to the nucleus and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the regulatory regions of target genes. google.com This interaction modulates the rate of transcription, either activating or repressing the expression of specific sets of genes involved in the immune response. google.com

While direct studies detailing the specific effects of this compound on the expression of a wide array of immunomodulatory genes are limited, its action is expected to align with the known mechanisms of other corticosteroids. This includes the transactivation of genes coding for anti-inflammatory proteins and the transrepression of genes encoding pro-inflammatory mediators. For instance, glucocorticoids are known to upregulate the expression of annexin (B1180172) A1, a protein with anti-inflammatory properties. drugbank.com Conversely, they can repress the transcription of genes for pro-inflammatory cytokines, chemokines, and adhesion molecules, which are crucial for orchestrating an inflammatory response. wikipedia.org The immunomodulatory effects of glucocorticoids can also involve the regulation of genes related to T-cell function and the expression of various receptors on immune cells. googleapis.comfrontiersin.org

Intracellular Signaling Cascades Triggered by this compound

The intracellular signaling cascades initiated by this compound are predominantly centered around the activation of the glucocorticoid receptor, leading to both genomic and non-genomic effects. google.com

Non-Genomic Actions and Rapid Cellular Responses

In addition to the classical genomic actions that involve gene transcription and protein synthesis, this compound can also elicit rapid, non-genomic effects. google.com These responses occur within minutes and are too swift to be explained by changes in gene expression. google.com The primary target for these non-genomic actions is believed to be the cell membrane. google.com

These rapid effects can be mediated by membrane-bound glucocorticoid receptors or through non-specific interactions with the cell membrane, leading to alterations in its physicochemical properties. google.com Such interactions can modulate the activity of membrane-associated signaling proteins and ion channels. google.com For instance, rapid glucocorticoid actions can lead to changes in intracellular calcium concentrations, which is a critical second messenger in many cellular signaling pathways. google.com These non-genomic signaling events can also influence the classical genomic pathway by modulating the activity of the intracellular glucocorticoid receptor system. google.com

Cellular Responses to this compound in In Vitro Models

In vitro models are crucial for elucidating the specific cellular responses to this compound. These systems allow for the controlled study of its impact on various cell types, particularly those of the immune system. googleapis.com

Impact on Immune Cell Function (e.g., cytokine production)

A primary cellular response to this compound in in vitro models is the modulation of immune cell function, most notably the suppression of cytokine production. wikipedia.orgclevelandclinic.org Cytokines are small proteins that are critical for cell-to-cell communication during an immune response. wikipedia.org

When immune cells, such as lymphocytes and macrophages, are stimulated in vitro with inflammatory agents (e.g., lipopolysaccharide), they produce a range of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). nih.gov Treatment with glucocorticoids like this compound is expected to significantly inhibit the production and release of these cytokines. nih.gov This suppression occurs at the level of gene transcription, as described previously. google.com

The table below summarizes the expected effects of this compound on the production of key cytokines by immune cells based on the known actions of glucocorticoids.

| Cytokine | Expected Effect of this compound | Primary Function |

| TNF-α | Inhibition | Pro-inflammatory, induces fever, apoptosis |

| IL-1β | Inhibition | Pro-inflammatory, mediates inflammation and fever |

| IL-6 | Inhibition | Pro-inflammatory and anti-inflammatory roles |

| IL-10 | Upregulation | Anti-inflammatory, suppresses T-cell responses |

| IFN-γ | Inhibition | Pro-inflammatory, activates macrophages |

Effects on Cell Proliferation and Differentiation

This compound can influence the proliferation and differentiation of various cell types, particularly those of the immune system. google.com Glucocorticoids are generally known to have anti-proliferative effects. nih.gov In the context of the immune system, this can lead to a reduction in the clonal expansion of lymphocytes following antigen presentation, thereby dampening the adaptive immune response. google.com

The effects of glucocorticoids on cell differentiation can be more complex and cell-type dependent. For example, they can influence the differentiation of T helper (Th) cells, potentially promoting a shift from a pro-inflammatory Th1 response to a more anti-inflammatory Th2 response. They may also affect the differentiation and maturation of other immune cells like dendritic cells and monocytes. frontiersin.org Furthermore, glucocorticoids can impact the differentiation of non-immune cells, such as inhibiting adipogenesis (fat cell differentiation). google.com.na The influence on cell differentiation is a critical aspect of their therapeutic and physiological actions. google.comnih.gov

Modulation of Apoptotic Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism through which glucocorticoids exert their therapeutic effects, particularly in the context of inflammatory and immune responses. As a member of the corticosteroid class, this compound is understood to modulate apoptotic pathways primarily through its interaction with the glucocorticoid receptor (GR). While direct and detailed research specifically elucidating the full spectrum of this compound's impact on apoptotic signaling is not extensively documented in publicly available literature, the established mechanisms of glucocorticoid-induced apoptosis provide a framework for understanding its potential actions.

Upon entering a target cell, this compound, like other glucocorticoids, is expected to bind to the cytosolic GR. This binding event triggers a conformational change in the receptor, leading to its dissociation from a complex of heat shock proteins and subsequent translocation into the nucleus. Once in the nucleus, the this compound-GR complex can modulate gene expression through several mechanisms, which in turn influences the cellular machinery of apoptosis.

The primary route for glucocorticoid-induced apoptosis is the intrinsic, or mitochondrial, pathway. This pathway is intricately regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak, Bim) members. The balance between these opposing factions determines the cell's fate. Glucocorticoids are known to shift this balance in favor of apoptosis by upregulating the expression of pro-apoptotic proteins. For instance, the transcription of the pro-apoptotic BH3-only protein Bim is a known target of glucocorticoid receptor-mediated transactivation. Increased levels of Bim can lead to the activation of Bax and Bak, which then permeabilize the outer mitochondrial membrane.

This mitochondrial outer membrane permeabilization (MOMP) is a pivotal event in the apoptotic cascade. It results in the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. A key molecule released is cytochrome c, which, in the cytosol, binds to the apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome.

The formation of the apoptosome initiates the activation of a cascade of cysteine-aspartic proteases known as caspases. The apoptosome recruits and activates the initiator caspase, caspase-9. Activated caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7. These effector caspases are the ultimate executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

While specific quantitative data on this compound's direct effect on caspase activation or Bcl-2 family protein expression remains to be fully elucidated in dedicated studies, its classification as a glucocorticoid strongly implies its participation in this signaling cascade. The table below summarizes the general effects of glucocorticoids on key components of the apoptotic pathway, which are presumed to be the mechanisms through which this compound exerts its pro-apoptotic effects.

| Component of Apoptotic Pathway | General Effect of Glucocorticoids | Presumed Role in this compound-Mediated Apoptosis |

| Glucocorticoid Receptor (GR) | Binding and activation | Essential for initiating the apoptotic signal |

| Bcl-2 Family Proteins | ||

| Anti-apoptotic (e.g., Bcl-2, Bcl-xL) | Downregulation of expression | Reduction in the inhibition of apoptosis |

| Pro-apoptotic (e.g., Bim, Bax) | Upregulation of expression | Promotion of mitochondrial outer membrane permeabilization |

| Mitochondria | ||

| Cytochrome c | Release into the cytosol | Formation of the apoptosome |

| Caspases | ||

| Initiator Caspases (e.g., Caspase-9) | Activation | Initiation of the caspase cascade |

| Effector Caspases (e.g., Caspase-3) | Activation | Execution of apoptosis |

Further research focusing specifically on this compound is necessary to definitively characterize and quantify its precise modulatory effects on these and potentially other apoptotic pathways.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Fluperolone

Methodologies for SAR and QSAR Analysis

The investigation into how structural modifications of a steroid nucleus affect its glucocorticoid activity employs a range of computational and analytical techniques. These methodologies are essential for the rational design of new ligands with improved potency and selectivity. nih.govtandfonline.com

Two primary computational strategies are utilized in the design and analysis of GR ligands: ligand-based and structure-based approaches. researchgate.netfrontiersin.org

Ligand-Based Drug Design (LBDD): This approach is employed when the three-dimensional structure of the target receptor is unknown or when researchers want to analyze a set of active compounds to identify common chemical features responsible for their activity. researchgate.netfrontiersin.org Key LBDD methods include:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the GR. cuny.edunih.gov A pharmacophore model for the human GR (hGR) can be created and validated by screening large compound databases to find novel nonsteroidal molecules with GR activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. easychair.org These models use molecular descriptors (e.g., steric, electronic, hydrophobic parameters) to predict the activity of new, untested compounds. ijpsr.com For glucocorticoids, QSAR can correlate features with receptor binding affinity or anti-inflammatory potency. ingentaconnect.com

Structure-Based Drug Design (SBDD): This method relies on the known 3D structure of the target protein, in this case, the GR's ligand-binding domain (LBD). tandfonline.com High-resolution crystal structures of the GR LBD complexed with various ligands provide a detailed map of the binding pocket, allowing for the rational design of new molecules. nih.govgoogle.com Key SBDD methods include:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to the receptor. nih.gov It is used to screen virtual libraries of compounds and to understand the specific interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-receptor complex. tandfonline.comnih.gov

Homology Modeling: When a crystal structure for a specific receptor is unavailable, a 3D model can be built based on its amino acid sequence and its homology to a known receptor structure, such as the progesterone (B1679170) receptor. google.comoup.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic nature of the receptor, showing how the binding pocket changes shape and size, which can aid in the design of more effective ligands. tandfonline.comfrontiersin.org

Cheminformatics integrates computational and information technologies to solve chemical problems, playing a crucial role in modern drug discovery. easychair.orgnih.gov In the context of glucocorticoids, these techniques are used to manage and analyze vast datasets from chemical libraries and biological assays. researchgate.net Key applications include:

Virtual Screening: Using computational models like pharmacophores or docking algorithms to rapidly screen large databases of compounds to identify potential GR ligands. researchgate.net

Data Mining and Machine Learning: Employing algorithms to analyze large datasets to identify patterns and build predictive QSAR models. easychair.orgresearchgate.net These approaches can enhance the accuracy of virtual screening and help prioritize compounds for synthesis and testing. researchgate.net

Library Generation: Computational tools can generate virtual libraries of potential GR ligands for further analysis. researchgate.net

Ligand-Based and Structure-Based Approaches

Identification of Key Pharmacophoric Features for GR Activity

The biological activity of glucocorticoids like fluperolone is dictated by specific structural features of the steroid nucleus and its substituents. The core pharmacophore for GR binding requires a steroid backbone with key functional groups positioned correctly to interact with amino acid residues in the receptor's binding pocket. ingentaconnect.com

| Structural Feature | General Requirement for GR Activity | Reference |

|---|---|---|

| Ring A | A 3-keto group and a double bond between C4 and C5 (Δ4) are essential for both glucocorticoid and mineralocorticoid activity. | ingentaconnect.com |

| Ring A | An additional double bond between C1 and C2 (Δ1) selectively increases glucocorticoid activity and slows metabolism. | uomustansiriyah.edu.iq |

| Ring C | An 11β-hydroxyl group is generally required for significant glucocorticoid activity. | ingentaconnect.comuomustansiriyah.edu.iq |

| D-Ring / Side Chain | A 17α-hydroxyl group and a 21-hydroxyl group typically increase binding affinity. | uomustansiriyah.edu.iqnih.gov |

The introduction of a fluorine atom at the 9α-position of the steroid's B-ring is a critical modification that significantly enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iqmerckvetmanual.com this compound is a 9α-fluorinated derivative of prednisolone (B192156). ncats.io

The potentiation is attributed to the strong electron-withdrawing nature of the fluorine atom. uomustansiriyah.edu.iq This electronic effect is believed to increase the acidity of the nearby 11β-hydroxyl group, enhancing its ability to form a crucial hydrogen bond within the GR binding pocket. nih.govuomustansiriyah.edu.iq This stronger interaction leads to a higher binding affinity and, consequently, greater potency. For example, fludrocortisone (B194907) (9α-fluorocortisol) exhibits 10 times the glucocorticoid activity of cortisol. uomustansiriyah.edu.iqmerckvetmanual.com

The substituents on carbons 11, 17, and 21 are pivotal for GR binding and activity.

11β-Hydroxyl Group: This group is considered essential for GR agonist activity, forming a key hydrogen bond with the receptor. ingentaconnect.comuomustansiriyah.edu.iq Its conversion to a ketone, as in cortisone (B1669442), renders the molecule inactive until it is metabolized back to the 11β-hydroxy form (cortisol). uomustansiriyah.edu.iqe-jnc.org

17α-Hydroxyl Group: The presence of a hydroxyl group at the 17α position is also crucial for high affinity. uomustansiriyah.edu.iq Studies have shown that adding a 17α-OH group increases binding affinity for the GR. nih.gov

Ester Groups: Esterification of the hydroxyl groups, particularly at C17 or C21, modifies the compound's properties. This compound acetate (B1210297) is the 21-acetate ester of 21-methyl-9α-fluoroprednisolone. drugfuture.comgenome.jp While esterification at C21 generally increases lipophilicity, it can decrease binding affinity compared to the parent alcohol. nih.gov However, elongating the ester chain (e.g., from acetate to valerate) can lead to an increase in both lipophilicity and binding affinity. nih.gov The specific ester group on this compound acetate is designed to modulate its properties for topical application. ncats.io

Role of Fluorination at C-9.

Impact of Steric and Electronic Parameters on Biological Activity

The biological activity of glucocorticoids is a delicate balance of steric (size and shape) and electronic factors, which influence how the molecule fits into the GR binding pocket and the strength of its interactions.

Electronic Effects: As discussed, the electron-withdrawing effect of the 9α-fluorine atom is a prime example of an electronic modification that enhances potency. uomustansiriyah.edu.iq This highlights the importance of the electrostatic potential of the ligand in complementing the receptor's binding site.

Steric Effects: The size and shape of substituents are critical.

C16 Substitution: Introducing a methyl (CH₃) or hydroxyl (OH) group at the C16 position can virtually eliminate mineralocorticoid (salt-retaining) activity while maintaining potent anti-inflammatory effects. merckvetmanual.com This is a key strategy in developing selective glucocorticoids like dexamethasone (B1670325) (16α-methyl) and triamcinolone (B434) (16α-hydroxyl). merckvetmanual.com

C17 Side Chain: The size of the ester group at C17 or C21 influences lipophilicity and receptor affinity. While larger ester groups can increase lipophilicity, there is a size limit to what the GR binding pocket can accommodate. ingentaconnect.comnih.gov Very large substituents may cause steric hindrance, preventing optimal binding and reducing activity. ingentaconnect.com

The interplay of these parameters is summarized in the following table comparing related glucocorticoids.

| Compound | Key Structural Modifications (relative to Cortisol) | Effect on Activity | Reference |

|---|---|---|---|

| Prednisolone | Δ1 double bond | Increased glucocorticoid activity, reduced mineralocorticoid activity. | uomustansiriyah.edu.iqmerckvetmanual.com |

| Fludrocortisone | 9α-Fluoro | Greatly increased glucocorticoid (10x) and mineralocorticoid (125x) activity. | merckvetmanual.com |

| This compound | Δ1 double bond, 9α-Fluoro, C21-Methyl | Potent anti-inflammatory activity, designed for topical use. | ncats.io |

| Dexamethasone | Δ1 double bond, 9α-Fluoro, 16α-Methyl | Very high glucocorticoid activity, almost no mineralocorticoid activity. | merckvetmanual.com |

| Triamcinolone | Δ1 double bond, 9α-Fluoro, 16α-Hydroxyl | High glucocorticoid activity, no mineralocorticoid activity. | merckvetmanual.com |

Computational Modeling and In Silico Prediction of Activity.frontiersin.orgnih.gov

Computational modeling and in silico prediction of activity have become indispensable tools in modern drug discovery, offering cost-effective and rapid methods for assessing the potential of chemical compounds. mdpi.comnumberanalytics.com These approaches, which fall under the umbrella of quantitative structure-activity relationship (QSAR) studies, aim to establish a mathematical relationship between the structural or physicochemical properties of a molecule and its biological activity. numberanalytics.comneuraldesigner.com For a compound like this compound, a synthetic glucocorticoid, these computational techniques are employed to predict its binding affinity to the glucocorticoid receptor (GR), understand its mechanism of action at a molecular level, and guide the design of new analogues with optimized properties. nih.govneuraldesigner.com

In silico toxicology, a key application of these models, leverages QSAR principles to predict the potential toxicity of substances early in the development process, thereby reducing the reliance on animal testing. numberanalytics.com The evolution of computational power and sophisticated algorithms has transformed drug design from a trial-and-error process to a more rational, data-driven endeavor. mdpi.com

Molecular Docking and Dynamics Simulations.nih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to model the interaction between a ligand, such as this compound, and its biological target, the glucocorticoid receptor (GR). nih.govresearchgate.net These techniques provide detailed insights into the binding mode, affinity, and stability of the ligand-receptor complex. researchgate.net

Molecular Docking is a computational procedure that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. frontiersin.org For this compound, this involves placing the molecule into the ligand-binding domain (LBD) of the glucocorticoid receptor to determine the most energetically favorable binding pose. A 2023 study performing molecular docking of various steroid substances into the glucocorticoid receptor calculated a binding energy of -11.3 kcal/mol for this compound. The process typically involves preparing the protein structure by removing unnecessary water molecules and cofactors, optimizing hydrogen bonds, and creating a docking grid around the active site. frontiersin.org The ligand is then flexibly docked into this site, and scoring functions are used to rank the potential binding poses. frontiersin.org

Molecular Dynamics (MD) Simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time. researchgate.net While docking provides a static snapshot, MD simulations track the movements and conformational changes of every atom in the system, offering a more realistic representation of the biological environment. plos.orgnih.gov These simulations can reveal the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov For glucocorticoids, MD simulations have been used to study the behavior of the GR's DNA-binding domain and to understand how different agonists can induce distinct conformational changes in the receptor, ultimately influencing its transcriptional activity. frontiersin.orgplos.org Parameters like the radius of gyration (Rg) can be plotted over time to assess the conformational stability of the receptor-ligand complex. figshare.com

Table 1: Molecular Docking Results for Selected Glucocorticoids with the Glucocorticoid Receptor This table is generated based on data from a molecular docking study. The binding energy indicates the predicted affinity of the ligand for the receptor.

| Compound | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| Meprednisone | -12.5 | |

| This compound | -11.3 | |

| Gestonorone | -11.3 | |

| Prednylidene | -11.3 |

Machine Learning Approaches for Activity Prediction.frontiersin.org

The process begins with the calculation of molecular descriptors—numerical values that quantify various aspects of a molecule's topology, geometry, and electronic properties. These descriptors, along with known activity data, are used to train an ML model. schrodinger.com A variety of ML algorithms are employed in QSAR modeling, each with its own strengths. mdpi.com

Common Machine Learning Models in QSAR:

Support Vector Machines (SVM): A classification algorithm that finds the optimal hyperplane to separate data points into different classes (e.g., active vs. inactive).

Random Forests (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control for overfitting. mdpi.com

Artificial Neural Networks (ANN) and Deep Neural Networks (DNN): These models, inspired by the human brain, consist of interconnected nodes (neurons) that can learn complex patterns from the input data. mdpi.comblogspot.com They are particularly effective for large and highly complex datasets. schrodinger.com

k-Nearest Neighbors (k-NN): A pattern recognition algorithm that classifies a compound based on the properties of its closest neighbors in the feature space. mdpi.com

Gradient Boosting: An ensemble technique that builds models sequentially, with each new model correcting the errors of the previous one. schrodinger.com

These models can be used to screen vast virtual libraries of compounds to identify promising candidates for synthesis and further testing, significantly accelerating the drug discovery pipeline. mdpi.com

Table 2: Overview of Machine Learning Algorithms in QSAR for Activity Prediction This table summarizes common machine learning algorithms used to build predictive QSAR models, based on information from multiple sources.

| Algorithm | Description | Primary Use in QSAR | Reference |

|---|---|---|---|

| Support Vector Machines (SVM) | Finds an optimal boundary (hyperplane) to separate data into distinct classes. | Classification (e.g., active/inactive, toxic/non-toxic). | mdpi.comblogspot.com |

| Random Forests (RF) | An ensemble of decision trees that improves prediction accuracy and reduces overfitting. | Classification and Regression (predicting continuous activity values). | mdpi.comblogspot.com |

| Artificial Neural Networks (ANN) | A network of interconnected nodes that learns complex, non-linear relationships. | Classification and Regression, especially for large datasets. | mdpi.comschrodinger.com |

| k-Nearest Neighbors (k-NN) | Classifies a data point based on the majority class of its 'k' nearest neighbors. | Classification based on structural similarity. | mdpi.com |

Experimental Validation of Predicted SAR/QSAR Models.nih.gov

A computational model is only useful if its predictions are accurate and reliable. Therefore, rigorous validation is a critical step in the development of any SAR or QSAR model. researchgate.net Validation ensures that the model has not simply memorized the training data (overfitting) but can genuinely predict the activity of new, previously unseen compounds. The Organisation for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models for regulatory purposes. oecd.org

The validation process is generally divided into two main stages:

Internal Validation: This assesses the robustness and stability of the model using only the initial training dataset. The most common technique is cross-validation (CV) , where the dataset is repeatedly split into subsets. The model is trained on some of the subsets and tested on the remaining one. The cross-validated correlation coefficient (often denoted as q² or r²(CV)) is a key metric; a value greater than 0.5 is generally considered indicative of a robust model. nih.gov

External Validation: This is the most stringent test of a model's predictive power. The model is used to predict the activity of an "external" test set—a collection of compounds that were not used at any stage of model development. nih.gov The model's predictions are then compared to the experimentally determined activities for these compounds. A high predictive correlation coefficient (pred_r²) for the external set demonstrates that the model can be successfully generalized to new chemical entities. nih.govnih.gov A pred_r² value greater than 0.5 or 0.6 is often cited as a benchmark for a model with good predictive ability. nih.gov

Successful experimental validation, showing a strong correlation between predicted and measured values, demonstrates the model's effectiveness and its utility as a tool to screen compound libraries and prioritize synthetic efforts. nih.gov

Table 3: Key Parameters for QSAR Model Validation This table outlines the essential statistical metrics used to validate the performance and predictive power of QSAR models.

| Parameter | Description | Significance | Acceptable Value | Reference |

|---|---|---|---|---|

| r² (Coefficient of Determination) | Measures the "goodness of fit" of the model to the training data. | Indicates how well the model explains the variance in the training set. | > 0.6 | nih.gov |

| q² or r²(CV) (Cross-Validated r²) | Measures the "goodness of prediction" during internal cross-validation. | Assesses the model's robustness and internal predictive power. | > 0.5 | nih.gov |

| pred_r² (Predictive r² for External Set) | Measures the correlation between predicted and observed activities for an external test set. | The ultimate test of the model's ability to predict new compounds. | > 0.5 - 0.6 | nih.gov |

| F-test | A statistical test that assesses the overall significance of the regression model. | Indicates the level of statistical confidence in the model. | High value (e.g., > 100) | nih.gov |

Advanced Analytical Methodologies for Fluperolone Research

Chromatographic Techniques for Compound Separation and Quantification

Chromatography is a fundamental technique for the separation of chemical compounds. shimadzu.com In the context of fluperolone research, both high-performance liquid chromatography and gas chromatography are invaluable tools.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation, identification, and quantification of compounds in a mixture. ebsco.comopenaccessjournals.com The technique separates components dissolved in a liquid mobile phase as they pass through a stationary phase packed into a column. wikipedia.org The differential interactions of each component with the stationary phase lead to their separation. wikipedia.org

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the analysis of structurally similar corticosteroids provides a framework for potential method development. For instance, the analysis of other fluorinated corticosteroids often employs reverse-phase HPLC with C18 columns. nih.govnih.gov A typical HPLC system for steroid analysis would consist of a high-pressure pump, an injector, a column oven, a detector (commonly UV-Vis), and a data acquisition system. shimadzu.comwikipedia.org The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is critical for achieving optimal separation. nih.gov

Table 1: Illustrative HPLC Parameters for Corticosteroid Analysis

| Parameter | Typical Setting |

|---|---|

| Column | C18, 2.1-4.6 mm ID, 50-250 mm length |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.5-1.5 mL/min |

| Column Temperature | 25-40 °C |

| Detector | UV-Vis (e.g., 240 nm) |

| Injection Volume | 5-20 µL |

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile substances. libretexts.org In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.org Separation occurs based on the differential partitioning of compounds between the two phases. libretexts.org For the analysis of corticosteroids like this compound, which may have limited volatility, derivatization is often required to increase their thermal stability and volatility.

A patent for a pharmaceutical composition mentions the use of gas chromatography for the detection of related compounds, with a detection limit in the nanogram per milliliter range, highlighting the sensitivity of this technique. googleapis.com GC is particularly effective when coupled with mass spectrometry (GC-MS) for definitive identification. libretexts.org

Table 2: General GC Parameters for Steroid Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Capillary column (e.g., DB-5MS) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250-300 °C |

| Oven Program | Temperature gradient (e.g., 150°C to 300°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS) Applications in Structural Elucidation and Trace Analysis

Mass Spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. numberanalytics.com It is highly sensitive, allowing for the detection of trace amounts of substances. currenta.de

The coupling of chromatographic techniques with mass spectrometry, known as hyphenated techniques, combines the separation power of chromatography with the detection and identification capabilities of MS. numberanalytics.com

GC-MS: In GC-MS, the separated components from the GC column are introduced into the mass spectrometer for ionization and analysis. libretexts.org Method development for GC-MS analysis of fluorinated compounds involves optimizing the GC separation conditions and the MS parameters, such as ionization energy and mass scan range. diva-portal.orgresearchgate.net Chemical ionization is a soft ionization technique that can be beneficial for obtaining molecular ion information for compounds that fragment extensively under electron impact ionization. nih.gov

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC. googleapis.com The development of an LC-MS method involves selecting the appropriate LC conditions (column, mobile phase) and MS parameters. nih.govmdpi.com Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like corticosteroids. currenta.de High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide highly accurate mass measurements, facilitating the determination of elemental composition. currenta.de A study on the related compound flumethasone (B526066) utilized LC-ESI-QTOF for its analysis. nih.gov

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation and the identification of metabolites. thermofisher.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nih.gov This fragmentation pattern provides a structural fingerprint of the molecule. scripps.edu

The identification of this compound metabolites would involve administering the drug and analyzing biological samples (e.g., urine, plasma) using LC-MS/MS. nih.gov The fragmentation patterns of potential metabolites would be compared to that of the parent drug to identify structural modifications. This approach is crucial for understanding the metabolic fate of this compound in the body. Machine learning algorithms are also being developed to aid in the prediction of fragmentation patterns and the identification of unknown metabolites from MS/MS data. nih.gov

Table 3: Common Fragmentation Pathways in Corticosteroid MS/MS

| Precursor Ion | Characteristic Neutral Loss | Structural Implication |

|---|---|---|

| [M+H]+ | H₂O | Loss of a hydroxyl group |

| [M+H]+ | CO | Loss of a carbonyl group |

| [M+H]+ | HF | Loss of a fluorine atom |

| [M+H]+ | C₂H₄O₂ | Cleavage of the dihydroxyacetone side chain |

GC-MS and LC-MS Method Development.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide valuable information about the chemical structure and properties of molecules. For a compound like this compound, a combination of spectroscopic methods would be used for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H, ¹³C, ¹⁹F) is one of the most powerful tools for elucidating the detailed structure of a molecule. ¹⁹F NMR would be particularly informative for this compound, providing information about the electronic environment of the fluorine atoms. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-fluorine (C-F) bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Corticosteroids typically exhibit a characteristic absorption maximum in the UV region due to the α,β-unsaturated ketone chromophore in the A-ring.

The combination of these advanced analytical and spectroscopic techniques is essential for the thorough investigation of this compound, from its fundamental chemical characterization to its behavior in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.

Sample Preparation and Matrix Effects in Diverse Research Samples (e.g., biological matrices from non-human studies)

The analysis of this compound in biological matrices from non-human studies, such as plasma, serum, or tissue homogenates, presents significant challenges due to the complexity of these samples. slideshare.net Biological samples contain numerous endogenous components like proteins, lipids, salts, and other small molecules that can interfere with the accurate quantification of the target analyte. slideshare.netrdd.edu.iq This interference is known as the matrix effect. researchgate.netresearchgate.net

Sample Preparation

Effective sample preparation is a critical step to remove or reduce interfering substances before instrumental analysis. rdd.edu.iq The primary goals are to isolate this compound from the bulk of the matrix, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument. slideshare.net Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the sample to precipitate proteins, which are then removed by centrifugation. slideshare.net

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com this compound, being a steroid, would be expected to partition into an organic solvent.

Solid-Phase Extraction (SPE): A more selective technique where the sample is passed through a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. slideshare.net

The choice of sample preparation method depends on the nature of the biological matrix, the concentration of this compound, and the requirements of the subsequent analytical technique. mdpi.com

Matrix Effects

Matrix effects can significantly impact the reliability of quantitative analysis, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net These effects arise when co-eluting matrix components alter the ionization efficiency of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. researchgate.netresearchgate.net

Ion Suppression: The most common matrix effect, where the presence of interfering compounds reduces the signal intensity of the analyte, leading to an underestimation of its concentration. slideshare.net

Ion Enhancement: Less common, but can occur when matrix components increase the analyte's signal, causing an overestimation.

To mitigate matrix effects, several strategies can be employed. The development of a robust chromatographic method to separate this compound from interfering components is crucial. Additionally, the use of an appropriate internal standard, ideally a stable isotope-labeled version of this compound, can help to compensate for variations in ionization caused by matrix effects. Careful validation of the analytical method is necessary to assess and minimize the impact of the matrix on the accuracy and precision of the results. researchgate.net

Preclinical Research Models and in Vivo Mechanistic Studies of Fluperolone

In Vitro Cell-Based Assays for Receptor Binding and Downstream Effects

In vitro cell-based assays are fundamental in characterizing the interaction of fluperolone with its target, the glucocorticoid receptor (GR), and the subsequent cellular responses. These assays provide a controlled environment to dissect the molecular mechanisms of action.

Reporter gene assays are a cornerstone for quantifying the functional activity of compounds like this compound that modulate the glucocorticoid receptor. indigobiosciences.com These assays utilize engineered mammalian cells that express the human GR and contain a luciferase reporter gene linked to a GR-responsive promoter. indigobiosciences.comcaymanchem.com When this compound binds to the GR, the complex translocates to the nucleus and activates the transcription of the luciferase gene. caymanchem.comsignosisinc.com The resulting light emission is a sensitive measure of GR activation. indigobiosciences.comsignosisinc.com

This system allows for the screening and quantification of both agonist and antagonist activities of test compounds against the human GR. indigobiosciences.comcaymanchem.com The process involves the ligand-bound GR undergoing nuclear translocation, binding to DNA, and assembling the necessary co-activators to form a functional transcription complex, which ultimately drives the expression of the reporter gene. caymanchem.com This methodology ensures that the measured readout reflects the complex intracellular interactions that occur in vivo. caymanchem.com

Two key mechanisms of GR-mediated gene regulation are transactivation and transrepression. nih.govresearchgate.net

Transactivation: The ligand-activated GR can directly bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of proteins, some of which have anti-inflammatory properties. nih.govresearchgate.net Reporter assays can be designed to specifically measure this transactivation activity. nih.gov

Transrepression: The anti-inflammatory effects of glucocorticoids are largely attributed to the GR-mediated repression of pro-inflammatory genes. nih.gov This often occurs through a "tethering" mechanism where the GR, without directly binding to DNA, interacts with other transcription factors like NF-κB and AP-1, inhibiting their activity. researchgate.netnih.gov Cellular assays can be used to assess this transrepression by measuring the inhibition of cytokine release (e.g., TNFα) stimulated by agents like lipopolysaccharide (LPS). epo.org

The balance between transactivation and transrepression is a critical aspect of glucocorticoid activity, and reporter gene assays are invaluable tools for characterizing this profile for compounds like this compound. nih.gov

| Assay Type | Principle | Endpoint Measured | Relevance for this compound |

|---|---|---|---|

| GR Transactivation Reporter Assay | Ligand-activated GR binds to GREs, driving expression of a reporter gene (e.g., luciferase). nih.govresearchgate.net | Light output from luciferase activity, quantifying gene activation. indigobiosciences.com | Measures the ability of this compound to directly activate gene expression through the GR. |

| GR Transrepression Assay | Ligand-activated GR inhibits the activity of pro-inflammatory transcription factors (e.g., NF-κB), reducing their target gene expression. researchgate.netnih.gov | Inhibition of stimulated cytokine (e.g., TNFα) production or reporter gene expression under inflammatory stimulus. epo.org | Evaluates the anti-inflammatory potential of this compound by measuring its ability to suppress inflammatory pathways. |

Immunofluorescence and flow cytometry are powerful techniques used to visualize and quantify protein expression and localization within cells, providing further insight into the mechanistic actions of this compound.

Immunofluorescence: This technique uses fluorescently labeled antibodies to detect specific proteins within a cell. epo.orgvib.be In the context of this compound, immunofluorescence can be used to visualize the translocation of the glucocorticoid receptor (GR) from the cytoplasm to the nucleus upon ligand binding. researchgate.netnih.gov In its inactive state, the GR typically resides in the cytoplasm. mdpi.com Following activation by a glucocorticoid like this compound, the receptor moves into the nucleus to regulate gene expression. researchgate.netmdpi.com Observing this shift with a fluorescence microscope provides direct visual evidence of GR activation by the compound. nih.gov

Flow Cytometry: This high-throughput method measures the fluorescence of individual cells as they pass through a laser beam, allowing for the rapid quantification of protein expression on a single-cell level. vib.beprosci-inc.com Cells can be labeled with fluorescent antibodies against specific proteins, and the intensity of the fluorescence corresponds to the amount of protein present. prosci-inc.com Flow cytometry can be employed to measure changes in the expression of various proteins that are regulated by the GR in response to this compound treatment. googleapis.com This could include the upregulation of anti-inflammatory proteins or the downregulation of cell surface markers associated with immune cell activation. The technique allows for the analysis of numerous targets simultaneously within a single sample. prosci-inc.com

| Technique | Principle | Information Gained for this compound Research |

|---|---|---|

| Immunofluorescence | Uses fluorescently labeled antibodies to visualize the location of specific proteins within a cell. epo.orgvib.be | Directly visualizes the translocation of the glucocorticoid receptor (GR) from the cytoplasm to the nucleus, confirming this compound's ability to activate the receptor. researchgate.netnih.gov |

| Flow Cytometry | Quantifies fluorescent signals from individual cells labeled with specific antibodies, allowing for high-throughput analysis of protein expression. vib.beprosci-inc.com | Measures changes in the expression levels of GR-regulated proteins in response to this compound, providing quantitative data on its downstream effects on cellular pathways. googleapis.com |

Reporter Gene Assays

Organotypic and Tissue Culture Models for Investigating Tissue-Specific Responses

Organotypic and tissue culture models serve as a crucial intermediate step between simple cell-based assays and complex in vivo animal studies. These models preserve the three-dimensional structure and cellular organization of tissues, offering a more physiologically relevant environment to study the effects of compounds like this compound. numberanalytics.com

Organotypic models are developed for a variety of tissues, including skin, lung, liver, and gut, and they are designed to mimic the micro-anatomy and function of the native organ. corning.comhot-screen.de This complexity allows for the investigation of cell-to-cell interactions and tissue-specific responses to a drug, which cannot be fully recapitulated in monolayer cell cultures. corning.comhot-screen.de For instance, in dermatological research, organotypic skin models can be used to assess the anti-inflammatory and other therapeutic effects of topically applied this compound in a setting that includes the different layers of the skin and various cell types.

These models can be created by culturing tissue explants or by reconstructing tissues from individual cell types on a scaffold, such as a collagen matrix. corning.comnih.gov For example, an esophageal organotypic culture might involve seeding epithelial cells on top of a feeder layer of fibroblasts embedded in collagen. nih.gov A key technique in some organotypic models, particularly for tissues like respiratory tract epithelium, is the air-liquid interface (ALI), which exposes one side of the culture to liquid medium and the other to air, closely mimicking the in vivo environment. corning.com

The use of organotypic cultures allows for the detailed analysis of drug activity profiles and significantly increases the translational value of preclinical test results. hot-screen.de By combining these advanced culture systems with analytical techniques like microscopy, researchers can gain detailed, three-dimensional insights into cellular behavior and drug effects within a complex tissue context. embopress.org

In Vivo Animal Models for Mechanistic Investigations (excluding human clinical efficacy)

In vivo animal models are indispensable for understanding the pharmacological and physiological effects of this compound within a whole, living organism. taylorfrancis.com These models allow for the study of complex biological responses, such as inflammation and immune modulation, that involve the interplay of multiple organ systems. epo.orggoogle.com

Rodent models, including mice and rats, are widely used in preclinical research due to their genetic manipulability, cost-effectiveness, and physiological similarities to humans in many respects. mdpi.com They are central to studying the mechanisms of tissue injury-induced pain and inflammation. creative-biolabs.com

One common model is the carrageenan-induced paw edema model in rats. creative-biolabs.com Injection of carrageenan, an irritant, into the paw induces an acute inflammatory response characterized by swelling (edema), which can be quantified. This model is used to assess the anti-inflammatory activity of compounds like this compound by measuring the reduction in paw volume after treatment.

While rodent models are foundational, large animal models such as guinea pigs and ferrets offer distinct advantages for comparative pharmacology. mdpi.combioqual.com Their physiology can be more similar to humans in certain aspects, making them valuable for predicting human responses. mdpi.com

Guinea pigs are frequently used in dermatological and toxicological studies. scielo.br A classic assay is the vasoconstrictor test, which is used to determine the potency of topical corticosteroids. googleapis.comgoogleapis.com The blanching (whitening) of the skin following topical application of a steroid is a measure of its vasoconstrictive effect, which correlates with its anti-inflammatory activity. This compound's potency has been evaluated using this assay in guinea pigs. lipidbank.jp Guinea pigs are also used for skin sensitization and irritation tests. scielo.br

Ferrets are another important large animal model, used in studies of various diseases, including those involving the adrenal glands and respiratory system. researchgate.netfrontiersin.org They can be used to study the pharmacological effects of corticosteroids in a non-rodent species, providing comparative data that can enhance the understanding of a drug's mechanism of action across different species. googleapis.comgoogle.comepo.org

| Animal Model | Specific Application | Parameter Measured | Relevance for this compound Research |

|---|---|---|---|

| Rodent (Rat) | Carrageenan-Induced Paw Edema creative-biolabs.com | Paw volume (edema) | To quantify the acute anti-inflammatory activity. |

| Rodent (Mouse/Rat) | Immune Modulation Studies google.com | Cytokine levels, lymphocyte proliferation, immune cell function | To investigate the mechanisms by which this compound affects the immune system. google.comgoogleapis.com |

| Guinea Pig | Vasoconstrictor Assay googleapis.comgoogleapis.com | Degree of skin blanching | To determine the topical anti-inflammatory potency. lipidbank.jp |

| Guinea Pig | Skin Irritation/Sensitization Tests scielo.br | Erythema, edema, allergic reactions | To assess local tolerance and potential for allergic contact dermatitis. |

| Ferret | Comparative Pharmacology googleapis.comgoogle.comepo.org | Pharmacokinetic and pharmacodynamic parameters | To understand species-specific differences in drug response and metabolism. |

Studies on Systemic and Localized Biological Effects in Animal Systems

Corticosteroids can exert both systemic (affecting the entire body) and localized (affecting a specific area) effects. Systemic effects are often observed following oral or parenteral administration, while localized effects are typically associated with topical application.

For this compound, which is noted to be a fluorinated prednisolone (B192156) derivative, one of its primary claims is the rapid relief of itching, a localized effect. bmj.com Research in domestic ferrets with hyperadrenocorticism has also pointed to its efficacy in alleviating pruritus. researchgate.net However, detailed preclinical studies in animal models that specifically characterize and quantify the systemic versus localized biological effects of this compound are not described in the available literature. General principles suggest that as a corticosteroid, this compound would be expected to have potential systemic effects, and the reduction of such side effects is a common goal in corticosteroid development. google.com.na

Pharmacokinetic and Pharmacodynamic Studies in Research Animal Models

Pharmacokinetic (PK) studies examine how an organism affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamic (PD) studies, on the other hand, investigate what a drug does to the organism. The correlation between PK and PD is crucial for understanding a drug's efficacy and safety profile.

Absorption, Distribution, Metabolism, and Excretion (ADME) in non-human species

ADME studies are fundamental to preclinical research, helping to determine how a compound is processed by the body. These studies often utilize animal models such as rats, mice, and dogs to predict human pharmacokinetics. nih.gov Despite the importance of this data, specific ADME studies for this compound in any non-human species are not publicly documented. General methodologies for conducting such studies are well-established, but their application and the resulting data for this compound are not available.

Correlation of Exposure with Molecular and Cellular Effects in Animals

A key aspect of preclinical research is to establish a relationship between the level of drug exposure (concentration in the body over time) and its effects at the molecular and cellular level. This helps to identify the mechanisms of action and to establish a dose-response relationship. For this compound, there is a lack of published studies that correlate its exposure levels with specific molecular or cellular changes in animal models. While it is mentioned in the context of its anti-inflammatory effects, the underlying molecular and cellular data from in vivo animal studies are absent from the public domain. google.com

Emerging Research Directions and Future Prospects for Fluperolone Studies

Development of Novel Fluperolone Analogues with Enhanced Selectivity or Modified Activity Profiles

The development of analogues from a parent compound is a cornerstone of medicinal chemistry, aiming to improve desired properties while minimizing others. For a corticosteroid like this compound, the goal is often to enhance the separation between anti-inflammatory effects (mediated by glucocorticoid receptors) and unwanted metabolic or mineralocorticoid side effects. Future research could focus on creating novel this compound analogues through systematic chemical modifications.

The process of developing new analogues involves identifying a lead compound, such as this compound, and then synthesizing structurally similar chemicals to test for improved binding affinity or selectivity. epo.org The "-olone" stem in this compound's name signifies it as part of a well-established class of steroidal compounds, providing a strong basis for analogue design. who.intwho.int Potential strategies for creating this compound analogues could include altering substituent groups at various positions on the steroid nucleus. These modifications could modulate the compound's interaction with the glucocorticoid receptor or affect its metabolic stability and tissue distribution.

| Potential Modification Strategy | Intended Effect on Activity Profile | Rationale |